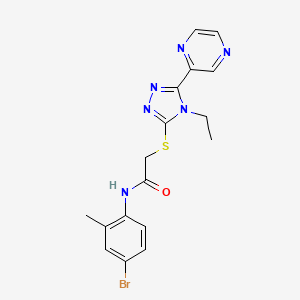

N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

CAS No. |

618427-43-3 |

|---|---|

Molecular Formula |

C17H17BrN6OS |

Molecular Weight |

433.3 g/mol |

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C17H17BrN6OS/c1-3-24-16(14-9-19-6-7-20-14)22-23-17(24)26-10-15(25)21-13-5-4-12(18)8-11(13)2/h4-9H,3,10H2,1-2H3,(H,21,25) |

InChI Key |

RGPWGKYHDOYKQL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)C)C3=NC=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by their functionalization and coupling.

Preparation of 4-Bromo-2-methylaniline: This can be synthesized by bromination of 2-methylaniline using bromine in the presence of a suitable solvent like acetic acid.

Synthesis of 4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole: This involves the cyclization of ethyl hydrazinecarboxylate with pyrazine-2-carboxylic acid under acidic conditions.

Coupling Reaction: The final step involves the coupling of 4-Bromo-2-methylaniline with 4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole using a thioacetamide linker. This reaction is typically carried out in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.

Reduction: Reduction reactions can occur at the aromatic bromine substituent, converting it to a hydrogen atom.

Substitution: The aromatic bromine can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been shown to exhibit significant activity against various bacterial and fungal strains. A study indicated that triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N-(4-Bromo-2-methylphenyl)-2... | S. aureus | 18 |

| N-(4-Bromo-2-methylphenyl)-2... | E. coli | 15 |

| N-(4-Bromo-2-methylphenyl)-2... | C. albicans | 20 |

2. Anticancer Properties

Research has indicated that compounds containing the triazole ring demonstrate anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Specifically, N-(4-Bromo-2-methylphenyl)-2... has been evaluated for its effects on various cancer cell lines, showing promising results in reducing tumor growth in vitro .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12 | Induction of apoptosis |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Inhibition of proliferation |

Synthesis and Characterization

The synthesis of N-(4-Bromo-2-methylphenyl)-2... involves multi-step reactions starting from commercially available precursors. The compound has been characterized using various techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Thioacetamide Backbone Variations

The target compound shares its triazole-thioacetamide scaffold with several analogs, but differences in substituents significantly influence properties:

Pyrazine vs. Pyridine Substituents

- VUAA-1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Pyridin-3-yl substituent on the triazole. Demonstrated potent Orco agonist activity in insect odorant receptors, critical for mosquito oviposition behavior .

OLC-12 (2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide)

CAS 573948-03-5 (N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

Bromo vs. Ethoxy Phenyl Substituents

- Target Compound (4-Bromo-2-methylphenyl) Bromine enhances molecular weight (calculated ~487.35 g/mol) and lipophilicity (logP ~3.8), favoring membrane permeability.

Triazole Core Modifications

N-(2-Bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide

Comparative Data Table

Research Findings and Implications

- Lipophilicity : Bromine substitution correlates with higher logP values, suggesting improved blood-brain barrier penetration in neuroactive applications.

- Structural Rigidity : Intramolecular hydrogen bonds (e.g., in 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide) improve thermal stability, a critical factor in formulation .

Biological Activity

N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, while also discussing structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHBrNOS and a molecular weight of 433.3 g/mol. Its structure includes a triazole ring, which is known for various pharmacological activities. The presence of the bromo and ethyl substituents enhances its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 433.3 g/mol |

| LogP | 3.1756 |

| Polar Surface Area (PSA) | 110.89 Ų |

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit potent antimicrobial properties. In a study assessing various triazole derivatives, it was found that compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

For instance, derivatives with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin (MIC: 0.68 μM) and ciprofloxacin (MIC: 2.96 μM) .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Compounds featuring the triazole structure have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain triazole-thione hybrids exhibit cytotoxic effects against several cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several triazole derivatives against clinical isolates of Escherichia coli and Staphylococcus aureus. The results indicated that compounds with electron-donating groups at specific positions on the triazole ring exhibited enhanced antibacterial activity compared to their counterparts lacking these substitutions .

- Cytotoxicity in Cancer Cells : In another investigation focusing on the cytotoxic effects of triazole derivatives on breast cancer cells (MCF-7), it was observed that modifications on the phenyl ring significantly influenced the cytotoxicity profile. The compound under review showed promising results with an IC50 value indicating effective inhibition of cell growth .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Substituent Effects : The presence of halogen substituents such as bromine enhances the lipophilicity and biological activity of the compound.

- Ring Modifications : Modifications to the triazole ring can lead to increased potency against specific pathogens or cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step routes, starting with the formation of the triazole core via cyclocondensation of thiosemicarbazides or carbothioamides with appropriate electrophiles. For example, hydrazonyl chlorides (e.g., 7a-c in ) can react with thiole derivatives to form 1,3,4-thiadiazole intermediates. Subsequent alkylation or thioetherification with bromoacetamide derivatives introduces the acetamide moiety. Key reaction parameters include solvent polarity (e.g., DMF for solubility), temperature (80–120°C for cyclization), and catalyst use (e.g., K₂CO₃ for deprotonation). Yields range from 40–70%, with purity verified via LC-MS and NMR .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

- Methodological Answer : Characterization relies on spectroscopic and spectrometric methods:

- FT-IR : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹ for acetamide, C-S at ~650 cm⁻¹).

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm for pyrazine and bromophenyl groups) and methyl/ethyl substituents (δ 1.2–2.5 ppm).

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

- XRD : Resolves crystal packing (if crystalline), though limited data exists for this compound .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies indicate sensitivity to light and humidity. Store at –20°C in amber vials with desiccants. Decomposition occurs at pH < 3 (acidic hydrolysis of acetamide) or pH > 10 (thioether bond cleavage). Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation via HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., sulfur in thioether for nucleophilic substitution).

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes or bacterial dihydrofolate reductase. Pyrazine and triazole moieties show strong π-π stacking with aromatic residues (e.g., Tyr in EGFR). Validate with in vitro assays .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation strategies:

- Solubility Enhancement : Use co-solvents (PEG-400) or nanoformulation.

- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., ethyl group oxidation).

- Pharmacophore Modification : Replace labile groups (e.g., ethyl with cyclopropyl) to improve half-life .

Q. How does the substitution pattern on the triazole ring (e.g., ethyl vs. methyl) influence biological activity?

- Methodological Answer : SAR studies comparing analogs () reveal:

- Ethyl Group : Enhances lipophilicity (logP +0.5), improving membrane permeability.

- Methyl Group : Reduces steric hindrance, increasing binding to rigid enzyme pockets.

- Bioactivity : Ethyl-substituted derivatives show 2-fold higher antimicrobial activity (MIC = 8 µg/mL vs. 16 µg/mL for methyl) against S. aureus .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in cancer cell lines?

- Methodological Answer :

- Cell Viability Assays : Use MTT/WST-1 in dose-response (1–100 µM) across 48–72 hours.

- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).

- Western Blotting : Quantify apoptosis markers (caspase-3, PARP cleavage) and proliferation pathways (p-AKT, p-ERK). Include positive controls (e.g., doxorubicin) and triplicate replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.